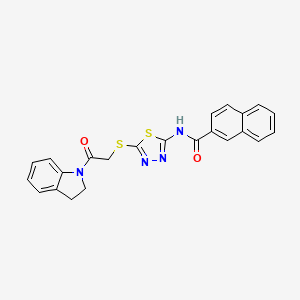![molecular formula C13H18ClNO2 B2522727 4-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)ピペリジン塩酸塩 CAS No. 2409597-47-1](/img/structure/B2522727.png)
4-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)ピペリジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride is a chemical compound with the molecular formula C13H17NO2·HCl It is known for its unique structure, which includes a piperidine ring attached to a dihydrobenzo[b][1,4]dioxin moiety
科学的研究の応用
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydroxybenzoic acid and piperidine.
Alkylation: The phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid are alkylated.
Azidation: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and then salified to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the dioxin moiety.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
作用機序
The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
4-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperidine hydrochloride: This compound has a similar structure but includes a carbonyl group.
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride: This compound features a methanamine group instead of a piperidine ring
Uniqueness
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a dihydrobenzo[b][1,4]dioxin moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-12-13(16-8-7-15-12)9-11(1)10-3-5-14-6-4-10;/h1-2,9-10,14H,3-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAESGWWZDDTWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=C2)OCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-methyl-N-phenylacetamide](/img/structure/B2522645.png)
![2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2522646.png)
![N-{[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B2522647.png)
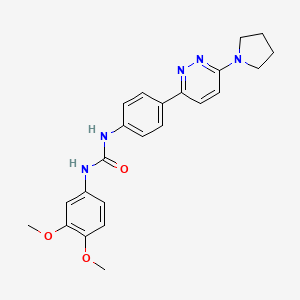
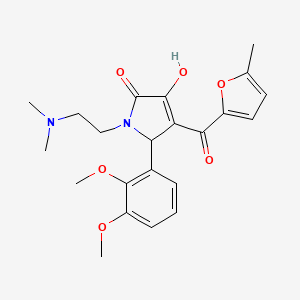
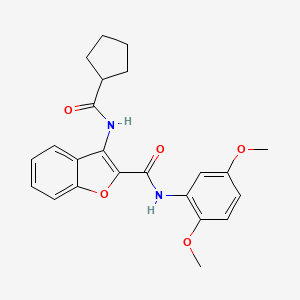
![2-(((5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2522653.png)

![2-[2-(2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2522657.png)
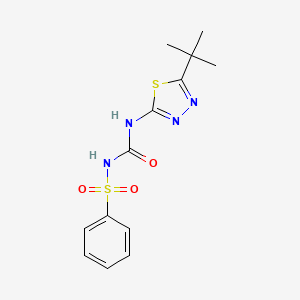
![{6-Chloro-4-[(pyridin-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2522662.png)
![N-(1-cyano-1-cyclopropylethyl)-2-(2-{4-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2522663.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2522665.png)
